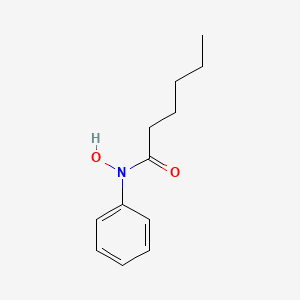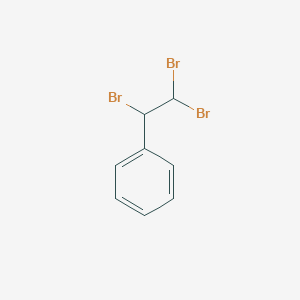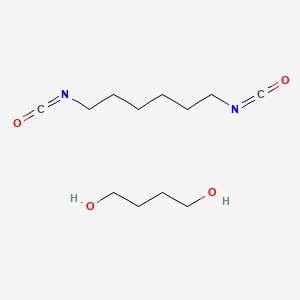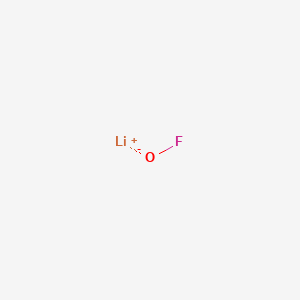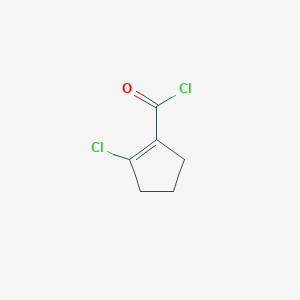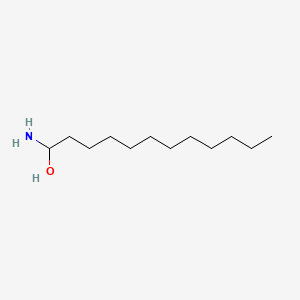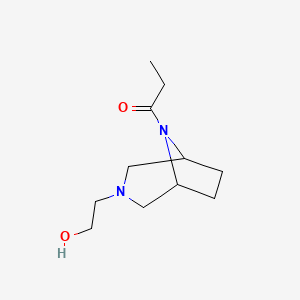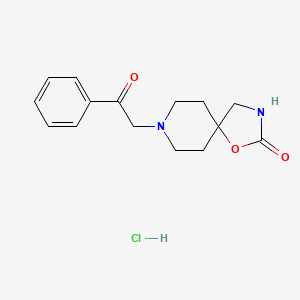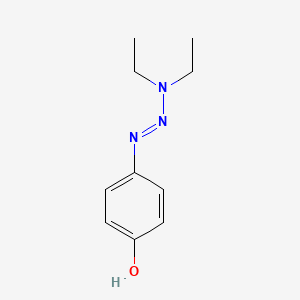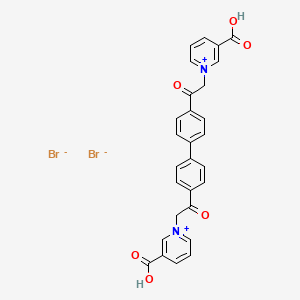
1,1-Dinitroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dinitroethene is a chemical compound known for its energetic properties. It is a nitroalkene, which means it contains nitro groups attached to an ethene backbone. This compound is of interest due to its potential applications in various fields, including explosives and propellants. Its structure and properties make it a subject of study for researchers aiming to develop new materials with high energy and low sensitivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitroethene typically involves nitration reactions. One common method is the nitration of ethene derivatives. For example, the nitration of tetrahalogen ethene can lead to the formation of this compound. Another method involves the reaction of acetamidine hydrochloride with dicarbonyl dichloride, followed by nitration using nitric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes are designed to ensure high yields and purity of the final product. The use of mixed acids (sulfuric and nitric acids) at controlled temperatures is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1-Dinitroethene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dinitro compounds with additional oxygen atoms.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated nitroalkenes.
Scientific Research Applications
1,1-Dinitroethene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other energetic materials.
Biology: Studied for its potential effects on biological systems, although its primary use is in chemistry.
Medicine: Limited applications, mainly in the study of its toxicological properties.
Industry: Used in the production of explosives and propellants due to its high energy content and stability.
Mechanism of Action
The mechanism of action of 1,1-Dinitroethene involves its decomposition and the release of energy. The nitro groups play a crucial role in this process. Upon decomposition, the compound undergoes a series of reactions that release gases such as nitrogen dioxide and carbon dioxide. These reactions are highly exothermic, contributing to the compound’s energetic properties .
Comparison with Similar Compounds
Similar Compounds
1,1-Diamino-2,2-dinitroethene (FOX-7): Known for its high energy and low sensitivity.
1,3,5-Trinitro-1,3,5-triazinane (RDX): A widely used explosive with high detonation velocity.
Cyclotetramethylenetetranitramine (HMX): Another high-energy explosive with similar properties to RDX.
Uniqueness
1,1-Dinitroethene is unique due to its specific structure, which allows for a balance between high energy and stability. Unlike some other nitro compounds, it has a relatively low sensitivity to impact and friction, making it safer to handle and use in various applications .
Properties
CAS No. |
34238-14-7 |
|---|---|
Molecular Formula |
C2H2N2O4 |
Molecular Weight |
118.05 g/mol |
IUPAC Name |
1,1-dinitroethene |
InChI |
InChI=1S/C2H2N2O4/c1-2(3(5)6)4(7)8/h1H2 |
InChI Key |
JAEMWNGTMVISQW-UHFFFAOYSA-N |
Canonical SMILES |
C=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


